molecular formula C13H21NO3 B1523245 Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate CAS No. 909135-31-5

Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

Cat. No. B1523245
CAS RN: 909135-31-5
M. Wt: 239.31 g/mol
InChI Key: KJQIEALHEWUCMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate is a chemical compound with the CAS Number: 909135-31-5 . It has a molecular weight of 239.31 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-9-4-10(8-14)6-11(15)5-9/h9-10H,4-8H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 239.31 . It is a solid at room temperature and should be stored in a refrigerator .

Scientific Research Applications

Synthesis of Bioactive Molecules

Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate: serves as a versatile intermediate in the synthesis of bioactive molecules. Its bicyclic structure is particularly useful in constructing complex natural products and pharmaceuticals that contain a similar framework. For instance, it can be utilized in the synthesis of alkaloid compounds, which are known for their wide range of pharmacological activities .

Development of Neurological Drugs

The compound’s structure is reminiscent of the bicyclic core present in many neurological drugs. Researchers have explored its use in developing inhibitors for neurological disorders such as Alzheimer’s and Parkinson’s disease. The tert-butyl group in particular provides steric bulk that can be advantageous in crossing the blood-brain barrier .

Chiral Pool Synthesis

Due to its chiral nature, Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate is a valuable chiral pool for asymmetric synthesis. It can be used to introduce chirality into a synthetic pathway, which is crucial for the production of enantiomerically pure pharmaceuticals .

Catalyst in Organic Reactions

This compound can act as a catalyst or a co-catalyst in various organic reactions, including Michael additions and Aldol reactions. Its stable bicyclic structure can enhance the reaction rate and selectivity, leading to higher yields of desired products .

Material Science Applications

In material science, the compound’s robust structure makes it a candidate for the synthesis of novel polymers and resins. These materials could have unique properties suitable for high-performance applications in industries such as aerospace and electronics .

Agricultural Chemical Research

The bicyclic ring system of Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate is structurally similar to many natural products that exhibit insecticidal and herbicidal properties. As such, it can be used as a starting point for the development of new agrochemicals .

Peptide Synthesis

This compound can be employed in the synthesis of peptides. The tert-butyl group can serve as a protecting group for carboxylic acids, which is a common requirement in peptide synthesis to prevent unwanted side reactions .

Analytical Chemistry

In analytical chemistry, Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate can be used as a standard or reference compound in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its unique structure provides distinct signals that are useful for calibration and method development .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, H335, and precautionary statements include P261, P280 .

properties

IUPAC Name

tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-9-4-10(8-14)6-11(15)5-9/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQIEALHEWUCMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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